2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole
Overview
Description
2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole is a useful research compound. Its molecular formula is C10H15FN2 and its molecular weight is 182.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The targets of these compounds can vary widely depending on the specific functional groups attached to the ring.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, it might bind to a receptor or enzyme, altering its function and leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets and mode of action of the compound. Pyrrolidine derivatives have been found to have a wide range of biological activities, suggesting that they could affect multiple pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. Pyrrolidine derivatives are often designed to have good ADME properties, making them effective drug candidates .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. These could range from changes in gene expression to alterations in cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound. For example, the compound might be more or less stable under certain pH conditions, or its efficacy might be affected by the presence of other compounds .
Biochemical Analysis
Biochemical Properties
2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 isoforms such as CYP2D6 and CYP3A4 . These interactions often involve hydroxylation and other metabolic transformations. The compound’s fluoromethyl group can enhance its binding affinity to certain biomolecules, making it a valuable tool in biochemical research.
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cytochrome P450 enzymes can lead to changes in the metabolic flux within cells . Additionally, the compound’s effects on gene expression can result in altered cellular functions, which are crucial for understanding its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, depending on the context of its use. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition or activation, affecting the metabolism of other compounds . These binding interactions are crucial for its biochemical activity and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its hydroxylation and other metabolic transformations . These interactions can affect the levels of metabolites and the overall metabolic flux within cells, providing insights into its biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, which are important for its biochemical activity . Understanding these transport mechanisms is essential for its application in biochemical research.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding its biochemical properties and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(fluoromethyl)pyrrolidin-3-yl]-1-methylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13-4-2-3-10(13)9-7-12-6-8(9)5-11/h2-4,8-9,12H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJDCSNVVFMNKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CNCC2CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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